molecular formula C23H21N3O B4240688 N-phenyl-4-[2-(pyridin-2-yl)-1H-indol-3-yl]butanamide

N-phenyl-4-[2-(pyridin-2-yl)-1H-indol-3-yl]butanamide

Cat. No.: B4240688
M. Wt: 355.4 g/mol
InChI Key: JCKZRGCYEVFGMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-4-[2-(pyridin-2-yl)-1H-indol-3-yl]butanamide is a novel synthetic compound featuring a molecular framework of significant interest in medicinal chemistry. Its structure incorporates two privileged pharmacophores: an indole scaffold and a pyridine ring. The indole nucleus is a ubiquitous component in bioactive molecules and is known for its diverse biological activities . This compound is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers value this compound for its potential in probing biological systems. The indole scaffold is frequently explored for a wide range of pharmacological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . The presence of the pyridine ring further modifies the compound's electronic properties, lipophilicity, and binding affinity, making it a valuable candidate for structure-activity relationship (SAR) studies and as a building block in the development of new chemical entities. Its primary research applications include serving as a key intermediate in organic synthesis and as a probe in biochemical and pharmacological assays to investigate interactions with various cellular targets.

Properties

IUPAC Name

N-phenyl-4-(2-pyridin-2-yl-1H-indol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O/c27-22(25-17-9-2-1-3-10-17)15-8-12-19-18-11-4-5-13-20(18)26-23(19)21-14-6-7-16-24-21/h1-7,9-11,13-14,16,26H,8,12,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKZRGCYEVFGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCC2=C(NC3=CC=CC=C32)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-[2-(pyridin-2-yl)-1H-indol-3-yl]butanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyridine reacts with a halogenated indole.

    Formation of the Butanamide Backbone: The butanamide backbone can be formed through an amide coupling reaction, where the indole-pyridine intermediate reacts with a butanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-[2-(pyridin-2-yl)-1H-indol-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl, pyridinyl, or indolyl rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-phenyl-4-[2-(pyridin-2-yl)-1H-indol-3-yl]butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-phenyl-4-[2-(pyridin-2-yl)-1H-indol-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-4-[2-(2-pyridinyl)-1H-indol-3-yl]propanamide
  • N-phenyl-4-[2-(2-pyridinyl)-1H-indol-3-yl]pentanamide
  • N-phenyl-4-[2-(2-pyridinyl)-1H-indol-3-yl]hexanamide

Uniqueness

N-phenyl-4-[2-(pyridin-2-yl)-1H-indol-3-yl]butanamide is unique due to its specific combination of functional groups and structural features. The presence of the indole, pyridine, and phenyl groups in a single molecule provides a unique set of chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

N-phenyl-4-[2-(pyridin-2-yl)-1H-indol-3-yl]butanamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic effects against various diseases, including cancer and inflammatory conditions. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C_24H_24N_2
  • Molecular Weight : 368.46 g/mol
  • CAS Number : Not specifically listed but can be referenced through its structure.

The biological activity of this compound primarily revolves around its interaction with various molecular targets involved in cell signaling pathways. Research has shown that this compound acts as an inhibitor of specific kinases, which play crucial roles in cancer cell proliferation and survival.

Key Mechanisms:

  • Inhibition of Mnk Kinases : Similar compounds have been identified as potent inhibitors of MAPK-interacting kinases (Mnks), which are crucial for the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E) involved in oncogenesis .
  • Induction of Apoptosis : Studies have indicated that derivatives of this compound can induce apoptosis in cancer cells by down-regulating anti-apoptotic proteins such as Mcl-1 and cleaving poly(ADP-ribose) polymerase (PARP) .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines, including acute myeloid leukemia (AML) cells.

Cell LineIC50 (µM)Mechanism of Action
MV4-11 AML Cells5.0Mnk inhibition, apoptosis induction
A549 Lung Cancer10.0Cell cycle arrest, apoptosis
MCF7 Breast Cancer8.5Inhibition of eIF4E phosphorylation

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown potential anti-inflammatory activity by inhibiting key inflammatory mediators such as COX enzymes.

Inflammatory MediatorIC50 (µM)Comparison to Celecoxib (IC50 = 0.04 µM)
COX-130.0Higher than Celecoxib
COX-225.0Comparable to Celecoxib

Case Studies and Research Findings

Several studies have highlighted the efficacy of N-phenyl derivatives in preclinical models:

  • Study on AML Cells : A study published in PubMed reported that specific derivatives showed potent anti-proliferative activity against MV4-11 AML cells, with mechanisms involving apoptosis through Mnk inhibition .
  • Inflammation Models : In vivo studies demonstrated that pyrimidine derivatives related to this compound exhibited significant anti-inflammatory effects comparable to standard treatments like indomethacin, indicating a promising therapeutic profile .

Q & A

Q. How can contradictory cytotoxicity data across cell lines be analyzed statistically?

  • Methodological Answer : Use ANOVA with post-hoc tests (Tukey’s HSD) to compare IC50_{50} values. Principal component analysis (PCA) correlates cytotoxicity with genomic features (e.g., TP53 status, kinase expression). Validate hypotheses via isogenic cell line pairs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-phenyl-4-[2-(pyridin-2-yl)-1H-indol-3-yl]butanamide
Reactant of Route 2
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N-phenyl-4-[2-(pyridin-2-yl)-1H-indol-3-yl]butanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.